molecular formula C20H28O3 B161637 6alpha-Hydroxyhispanone CAS No. 596814-48-1

6alpha-Hydroxyhispanone

Cat. No.: B161637
CAS No.: 596814-48-1
M. Wt: 316.4 g/mol
InChI Key: WTPSYXFTGTUODI-CMKODMSKSA-N
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Description

6alpha-Hydroxyhispanone is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPSYXFTGTUODI-CMKODMSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2[C@H](C1=O)O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 6alpha-Hydroxyhispanone

This compound has been identified in plant species belonging to the genus Leonurus, a member of the Lamiaceae (mint) family. ambeed.com The genus Leonurus includes species commonly known as motherwort. wikipedia.org

Identification of Plant Species Containing this compound (e.g., Leonurus species)

The genus Leonurus is native to Europe and Asia and has become naturalized in various other regions, including North and South America, New Zealand, and Hawaii. wikipedia.org One notable species, Leonurus cardiaca (motherwort), originated in Central Asia and southeastern Europe and is now found globally. wikipedia.org It thrives in disturbed areas such as roadsides and fields, preferring well-drained soil and partial shade. wikipedia.org Another significant species, Leonurus japonicus, is utilized in traditional Chinese medicine and is found in Japan, Korea, China, Southeast Asia, and the Himalayas. wikipedia.org

The global distribution of Leonurus cardiaca is widespread, with populations found across continents. researchgate.net

Extraction Techniques for this compound from Biological Matrices

The extraction of diterpenoids like this compound from plant materials is the initial step in their isolation. nih.gov This process involves separating the desired compounds from the raw plant matter.

Optimization of Solvent-Based Extraction Approaches

Solvent extraction is a primary method for obtaining natural products. nih.gov The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For diterpenes, which are typically nonpolar, solvents like hexane (B92381) are often used. nih.gov The efficiency of extraction can be influenced by various factors, including the solvent-to-solid ratio, temperature, and extraction time. mdpi.com

Several techniques utilize solvents for extraction, each with its own set of advantages and disadvantages. These include:

Maceration: A simple method involving soaking the plant material in a solvent. While straightforward, it can be time-consuming and less efficient. nih.gov

Soxhlet Extraction: A continuous process where fresh solvent is repeatedly passed through the plant material, offering high efficiency but potentially exposing the compound to high temperatures for extended periods. nih.govorganomation.com

Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation in the solvent, which enhances the dissolution and diffusion of the target compounds, often leading to higher efficiency, reduced solvent consumption, and shorter extraction times. nih.govgoogle.com

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process. organomation.comresearchgate.net

Pressurized Liquid Extraction (PLE): This method uses high pressure to keep solvents in a liquid state above their boiling points, which can increase solubility and penetration into the plant matrix. nih.gov

Supercritical Fluid Extraction (SFE): This technique often employs supercritical carbon dioxide (SC-CO2), sometimes with a modifier like ethanol (B145695), to selectively extract compounds. tandfonline.com

The optimization of these methods involves adjusting parameters to maximize the yield of the target compound. For instance, in the extraction of diterpenes from Salvia species, heating at 65°C for 6 hours with a 1:10 drug-to-solvent ratio was found to be efficient. mdpi.com In another study, a vacuum-assisted extraction (VAE) method for labdane (B1241275) diterpenoids was optimized with a boiling temperature of 65°C, 50% ethanol concentration, and a 16-minute extraction time. mdpi.com

Table 1: Comparison of Diterpene Extraction Techniques

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature. nih.govSimple, suitable for thermolabile compounds. nih.govTime-consuming, low efficiency. nih.gov
Soxhlet Extraction Continuous extraction with fresh solvent via a reflux and siphon mechanism. nih.govHigh efficiency, less solvent than maceration. nih.govCan cause thermal degradation of compounds due to high heat and long duration. nih.gov
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent penetration and mass transfer. nih.govFast, efficient, reduced solvent and energy use, suitable for heat-sensitive compounds. nih.govEquipment cost.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, accelerating extraction. organomation.comRapid, efficient, reduced solvent consumption. researchgate.netPotential for localized overheating, requires microwave-transparent solvents.
Pressurized Liquid Extraction (PLE) High pressure keeps the solvent in a liquid state above its boiling point. nih.govFast, reduced solvent consumption, good repeatability. nih.govHigh initial equipment cost.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent. tandfonline.comSelective, solvent is easily removed, can be non-toxic. tandfonline.comHigh pressure required, may need co-solvents for polar compounds. tandfonline.com

Solid-Phase Extraction and Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) LLE is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.comelementlabsolutions.com The choice of organic solvent is crucial for effective separation. google.com Factors such as the pH of the aqueous phase can be adjusted to ensure the target analyte is in a form that is more soluble in the organic solvent. elementlabsolutions.com For instance, adjusting the pH can neutralize an ionizable compound, increasing its partition into the organic phase. elementlabsolutions.com The efficiency of LLE can sometimes be improved by adding salt to the aqueous phase, which can decrease the solubility of the target compound in the aqueous layer and drive it into the organic solvent. elementlabsolutions.com

Solid-Phase Extraction (SPE) SPE is a technique used for sample clean-up and concentration prior to analysis. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. bioanalysis-zone.com The analytes are then eluted with a suitable solvent. bioanalysis-zone.com SPE can be more efficient and use less solvent than LLE. mdpi.com A variation of this is Matrix Solid-Phase Dispersion (MSPD), which combines extraction and clean-up into a single step and has been shown to be effective for the extraction of labdane diterpenoids with high recovery rates. nih.gov Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE) is another variant that uses polar stationary phases and is useful for enriching compounds from natural product extracts. nih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound needs to be purified. Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. nih.gov The basic principle involves a stationary phase and a mobile phase; components of the mixture separate based on their differential interactions with these two phases. bioanalysis-zone.comnih.gov

Common chromatographic techniques used for the purification of natural products include:

Thin-Layer Chromatography (TLC): A simple and rapid method often used to monitor the progress of a reaction or to determine the number of components in a mixture. nih.gov

Column Chromatography: A widely used preparative technique where the stationary phase is packed into a column. The sample is loaded onto the top of the column, and the mobile phase is passed through, carrying the components at different rates and allowing for their collection as separate fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): A powerful and efficient separation technique that uses high pressure to force the mobile phase through a column packed with very fine particles. nih.gov This results in high resolution and rapid separations. nih.gov Preparative HPLC can be used to isolate pure compounds in larger quantities. nih.gov

Gas Chromatography (GC): Suitable for the separation of volatile compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column. nih.gov

For the purification of diterpenes, a combination of these techniques is often employed. For example, an extract might first be fractionated using column chromatography, and then the resulting fractions further purified by preparative HPLC to yield the pure compound. nih.gov The purity of the isolated compound is then typically confirmed by analytical HPLC and its structure elucidated using spectroscopic methods. nih.govresearchgate.net

An In-depth Look at the Diterpenoid this compound

The chemical compound this compound is a member of the diterpenoid class of natural products. This article explores its natural sources and the sophisticated methodologies employed for its isolation and characterization, adhering to a strict scientific framework.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes to 6alpha-Hydroxyhispanone

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single producing organism, a scientifically sound route can be proposed based on the well-established biosynthesis of other labdane-type diterpenes. nih.govmdpi.com The journey from the linear precursor GGPP to the final complex structure of this compound likely involves a series of precise enzymatic steps.

The biosynthesis of the labdane (B1241275) core is initiated by a class II diTPS, which catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (B83284) (CPP) intermediate. mdpi.comacs.org This is a critical step that establishes the characteristic decalin ring system of labdane diterpenes. Following the formation of CPP, a class I diTPS can facilitate further cyclizations or rearrangements. mdpi.com For the formation of hispanone-type structures, it is proposed that the CPP intermediate is converted to a hispanone (B161579) precursor.

A crucial step in the formation of this compound is the hydroxylation at the C6 position of the labdane skeleton. This transformation is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are known for their ability to introduce hydroxyl groups at specific and often non-activated carbon atoms, thereby increasing the chemical diversity and biological activity of the parent molecule. nih.gov Research into the chemoenzymatic synthesis of labdane diterpenes has identified P450 variants capable of catalyzing oxidation at the C6 position. acs.org The formation of the furan (B31954) ring, a characteristic feature of hispanone and its derivatives, is also believed to be a CYP-catalyzed oxidation of a suitable precursor. researchgate.net

Based on the proposed biogenetic route, several key intermediates can be postulated in the pathway to this compound. The initial cyclization product, labdadienyl/copalyl diphosphate, is a common intermediate for a vast number of labdane-related diterpenoids. acs.org Following this, a hispanone precursor would be formed, which would then undergo the critical C6-hydroxylation to yield 6alpha-hydroxyhispanolone. A final dehydration step would then lead to the formation of this compound. The closely related compound, hispanolone (B98741), which differs by the presence of a hydroxyl group that is lost to form the double bond in hispanone, is considered a likely precursor. sci-hub.se

Putative Intermediate Key Structural Features Proposed Enzymatic Transformation
Geranylgeranyl Diphosphate (GGPP)Linear C20 isoprenoid diphosphateStarting precursor
Labdadienyl/Copalyl Diphosphate (CPP)Bicyclic labdane skeleton with a diphosphate groupCyclization by Class II diTPS
HispanoloneLabdane skeleton with furan ring and hydroxyl groupFurther cyclization and oxidation by Class I diTPS and CYPs
6alpha-HydroxyhispanoloneHispanolone with an additional hydroxyl group at C6C6-hydroxylation by a specific CYP450

Precursor Incorporation and Labeling Studies

To experimentally validate the proposed biosynthetic pathway, precursor incorporation and labeling studies are indispensable tools. These techniques allow researchers to trace the metabolic fate of labeled precursor molecules as they are incorporated into the final natural product.

Stable isotope labeling is a powerful technique for elucidating biosynthetic pathways without the need for radioactive materials. portlandpress.com In this approach, precursors enriched with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are fed to the producing organism. acs.org The resulting labeled this compound is then isolated and analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to determine the position and extent of isotope incorporation. portlandpress.com For instance, feeding the organism with ¹³C-labeled glucose can help to confirm the origin of the carbon skeleton from the universal isoprenoid pathway. portlandpress.com

Labeled Precursor Isotope Analytical Technique Information Gained
Labeled Glucose¹³CNMR, MSConfirms the isoprenoid origin of the carbon backbone.
Labeled GGPP²H, ¹³CMSDirectly demonstrates the incorporation of the C20 precursor.
Labeled Water¹⁸OMSIdentifies the source of oxygen atoms in hydroxyl groups.

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.gov When combined with stable isotope labeling, ¹³C-MFA becomes a particularly powerful tool for understanding the flow of carbon through metabolic pathways. researchgate.net By analyzing the isotopic labeling patterns of key metabolites, researchers can quantify the flux through different branches of a metabolic network. researchgate.net In the context of this compound biosynthesis, MFA could be used to identify potential bottlenecks in the supply of the precursor GGPP and to understand how the metabolic state of the organism influences the production of this specific diterpenoid. researchgate.net

Genetic and Enzymatic Characterization of Biosynthetic Machinery

The ultimate confirmation of a biosynthetic pathway lies in the identification and characterization of the enzymes that catalyze each step. This involves a combination of genetic and biochemical approaches. The genes encoding the biosynthetic enzymes, such as diTPSs and CYPs, are often found clustered together on the chromosome of the producing organism. rsc.org By sequencing the genome of an organism known to produce this compound, researchers can identify candidate gene clusters.

Once identified, these genes can be expressed in a heterologous host, such as E. coli or yeast, to produce the corresponding enzymes. researchgate.netfrontiersin.org The purified recombinant enzymes can then be tested in vitro with the proposed substrates to confirm their catalytic activity. researchgate.netbohrium.com For example, a candidate class II diTPS would be incubated with GGPP to see if it produces CPP. Similarly, a candidate CYP would be tested for its ability to hydroxylate a hispanone-like substrate at the C6 position. This systematic approach allows for the definitive characterization of the entire biosynthetic machinery responsible for the production of this compound.

Identification of Genes Encoding Biosynthetic Enzymes

Direct identification of the genes responsible for this compound biosynthesis remains an area of ongoing research. However, studies on the biosynthesis of structurally related labdane diterpenoids in plants from the Lamiaceae family, such as Leonurus japonicus, have shed light on the types of enzymes involved. nih.govnih.gov The initial steps in the formation of the labdane skeleton are catalyzed by two classes of diterpene synthases (diTPSs).

A study on Leonurus japonicus led to the characterization of several diTPSs. nih.govnih.gov Notably, the class II diTPS, LjTPS3, was found to produce peregrinol (B1240592) diphosphate (PPP), a 9-hydroxylated labdane diphosphate intermediate. nih.gov The subsequent action of a class I diTPS, LjTPS6, on PPP yields a mixture of products, including labda-13(16),14-dien-9-ol. nih.gov This 9-hydroxylated labdane structure is a key feature of hispanolone, the presumed precursor of this compound. sci-hub.se

The formation of the furan ring characteristic of hispanolone, and by extension this compound, is likely catalyzed by a cytochrome P450 monooxygenase (CYP). Studies on furanoditerpenoid biosynthesis in other plants have identified CYP71 clan enzymes as being responsible for furan ring formation from diterpene alcohol precursors. researchgate.net

The final step in the biosynthesis of this compound is the stereospecific hydroxylation at the C-6alpha position of the hispanone core. This reaction is also anticipated to be catalyzed by a specific cytochrome P450 enzyme. While the specific gene has not been identified, the semi-synthetic transformation of hispanolone to a 6-beta-hydroxy derivative has been reported, indicating the accessibility of the C-6 position to enzymatic modification. researchgate.net

The table below summarizes the proposed enzyme classes and their putative roles in the biosynthesis of this compound.

Proposed Enzyme Class Putative Function in this compound Biosynthesis Evidence from Related Pathways
Class II Diterpene SynthaseCyclization of GGPP to form a 9-hydroxylated labdane diphosphate intermediate (e.g., peregrinol diphosphate).Characterization of LjTPS3 from Leonurus japonicus. nih.gov
Class I Diterpene SynthaseConversion of the diphosphate intermediate to a stable 9-hydroxylated labdane alcohol (e.g., labda-13(16),14-dien-9-ol).Characterization of LjTPS6 from Leonurus japonicus. nih.gov
Cytochrome P450 (CYP71 clan)Formation of the furan ring from a diterpene alcohol precursor.Functional characterization of CYP71Z enzymes in switchgrass. researchgate.net
Cytochrome P450Hydroxylation at the C-6alpha position of the hispanone core.Inferred from the structure of this compound and known activities of CYPs.

Heterologous Expression and Functional Characterization of Enzymes

Heterologous expression in microbial or plant systems is a powerful technique for the functional characterization of biosynthetic enzymes. While there are no reports of the heterologous expression of the complete biosynthetic pathway for this compound, numerous studies on related diterpenoid biosynthetic enzymes have demonstrated the utility of this approach.

The diterpene synthases from Leonurus japonicus, LjTPS3 and LjTPS6, were functionally characterized through heterologous expression in Escherichia coli. nih.govnih.gov This allowed for the in vitro determination of their specific products from GGPP and PPP, respectively, confirming their roles in generating the 9-hydroxylated labdane skeleton. nih.gov

Similarly, cytochrome P450 enzymes involved in the biosynthesis of other furanoditerpenoids have been successfully expressed and characterized in heterologous hosts. For instance, five P450s from the CYP71 clan (CYP71Z25–CYP71Z29) from switchgrass (Panicum virgatum) were co-expressed with diterpene synthases in E. coli to demonstrate their function in catalyzing furan ring addition to various diterpene scaffolds. researchgate.net This provides a methodological blueprint for identifying and characterizing the putative CYP responsible for furan ring formation in the biosynthesis of hispanone.

The table below details examples of heterologous expression systems used for the functional characterization of enzymes related to labdane diterpenoid biosynthesis.

Enzyme(s) Source Organism Heterologous Host Key Finding
LjTPS3 and LjTPS6Leonurus japonicusEscherichia coliConfirmed the production of 9-hydroxylated labdane intermediates. nih.govnih.gov
CYP71Z25–CYP71Z29Panicum virgatumEscherichia coliDemonstrated P450-catalyzed furan ring formation on diterpene alcohols. researchgate.net
LabdC, LabdE, LabdF (CYPs)Talaromyces sp.Aspergillus nidulansCatalyzed oxidation, decarboxylation, and methylation in labdane diterpenoid biosynthesis.

The successful heterologous expression and functional characterization of these related enzymes pave the way for future work to identify and validate the specific genes and enzymes involved in the complete biosynthetic pathway of this compound.

Chemical Synthesis and Analog Development

Strategies for the Total Synthesis of 6alpha-Hydroxyhispanone

The total synthesis of complex natural products like this compound, a labdane-related diterpenoid, presents a significant challenge in organic chemistry. nih.gov The construction of its core decalin ring system with precise stereochemical control is a key aspect of any synthetic strategy.

A retrosynthetic analysis of this compound would logically disconnect the molecule into simpler, more readily available starting materials. The core strategy often revolves around the formation of the bicyclic decalin skeleton. A primary disconnection would likely target the furan-containing side chain, which could be introduced via an alkylation or a coupling reaction to a pre-formed decalin core.

The decalin ring system itself, with its specific stereochemistry, is a major synthetic hurdle. A plausible retrosynthetic approach would involve breaking the six-membered ring, suggesting a cycloaddition reaction as a key forward step. This leads to the identification of a substituted diene and a dienophile as potential precursors. The hydroxyl and ketone functionalities on the decalin ring would be considered in the design of these precursors, potentially in protected forms, to be revealed or modified in later stages of the synthesis.

Key Design Considerations in Retrosynthesis:

Disconnection PointForward Reaction StrategyPrecursors
Furan (B31954) side chainAlkylation / Cross-couplingFunctionalized decalinone, Furan-containing electrophile/nucleophile
Decalin Ring C-C bondsDiels-Alder CycloadditionSubstituted diene and dienophile
Hydroxyl and Ketone groupsFunctional Group InterconversionProtected alcohols and ketones

The Diels-Alder reaction is a powerful and widely utilized method for the construction of six-membered rings, making it a highly attractive strategy for assembling the decalin core of this compound. zbaqchem.comyoutube.com This pericyclic reaction allows for the simultaneous formation of two carbon-carbon bonds and can set multiple stereocenters with a high degree of control. researchgate.net

In the context of this compound synthesis, an intramolecular Diels-Alder reaction could be employed, where the diene and dienophile are tethered within the same molecule, facilitating the ring-closing event. Alternatively, an intermolecular approach could be used, reacting two separate components. The furan ring itself can act as a diene in Diels-Alder reactions, although its aromaticity can reduce its reactivity. nih.govrsc.orgrsc.org Therefore, a more common strategy would involve constructing the decalin ring first, followed by the attachment of the furan moiety.

Following the construction of the carbocyclic core, a series of reduction reactions would be necessary to install the correct oxidation states at various positions. For instance, the reduction of a ketone to a hydroxyl group would be a critical step. The stereochemical outcome of such reductions is paramount and can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

Achieving the correct relative and absolute stereochemistry of this compound is a primary challenge in its total synthesis. The decalin ring junction, as well as the stereocenters bearing the hydroxyl and methyl groups, must be established with precision.

Stereoselective approaches aim to favor the formation of one stereoisomer over others. In the context of the Diels-Alder reaction, the stereoselectivity can be influenced by the geometry of the diene and dienophile, as well as the use of chiral catalysts or auxiliaries. For reduction reactions, the use of stereoselective reducing agents, such as those containing bulky ligands, can direct the hydride delivery from a specific face of the molecule, leading to the desired stereoisomer of the alcohol.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also valuable tools. For instance, reactions involving chiral pool starting materials, which are enantiomerically pure natural products, can be used to introduce chirality into the synthetic intermediate, which is then carried through the synthetic sequence.

Derivatization Studies of this compound for Research Applications

To explore the structure-activity relationships (SAR) and to develop tools for biochemical and cellular studies, the chemical modification of this compound is essential. nih.govmdpi.comacademie-sciences.fr Derivatization can be used to probe the importance of specific functional groups for biological activity and to introduce reporter tags for visualization and quantification.

The hydroxyl group at the 6-alpha position is a prime target for chemical modification due to its reactivity.

Silylation: The hydroxyl group can be protected or modified by reacting it with silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl). This transformation is often used to protect the hydroxyl group during subsequent synthetic steps or to increase the lipophilicity of the molecule.

Acylation: Esterification of the hydroxyl group can be achieved through acylation with acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of a variety of acyl groups, which can be used to probe the steric and electronic requirements of potential binding partners.

Alkylation: The formation of ethers via alkylation of the hydroxyl group can be accomplished using alkyl halides in the presence of a base. This modification removes the hydrogen-bond donating capability of the hydroxyl group and introduces different alkyl chains, which can impact the compound's interaction with biological targets. semanticscholar.orgmdpi.com

Examples of Hydroxyl Group Modifications and Reagents:

ModificationReagent ClassExample ReagentResulting Functional Group
SilylationSilyl Halidetert-Butyldimethylsilyl chloride (TBSCl)Silyl Ether
AcylationAcyl HalideAcetyl ChlorideEster
AlkylationAlkyl HalideMethyl IodideEther

For studying the cellular uptake, subcellular localization, and target engagement of this compound, the introduction of spectroscopic tags is a powerful strategy.

Fluorescent tags are particularly useful for these purposes. nih.gov A common approach is to link a fluorophore to the this compound molecule. This can be achieved by first functionalizing the hydroxyl group with a linker that has a reactive handle, such as a carboxylic acid or an amine. This handle can then be coupled to a fluorescent dye, such as a nitrobenzofurazan (NBD) derivative or a rhodamine-based dye. nih.govacs.org The choice of fluorophore depends on the specific application, including the desired excitation and emission wavelengths and the environmental sensitivity of the dye. The synthesis of such fluorescently labeled natural products allows for their visualization in living cells using techniques like confocal microscopy. biorxiv.org

Synthesis of Probes for Target Identification

The synthesis of chemical probes derived from 6α-Hydroxyhispanone for the purpose of target identification has not been detailed in available scientific literature. The development of such probes would typically involve the introduction of a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a clickable alkyne or azide (B81097) group, onto the 6α-Hydroxyhispanone scaffold. This would necessitate a synthetic route that allows for the regioselective functionalization of the molecule without compromising its core structure, which is essential for retaining biological activity and ensuring that the probe interacts with the same molecular targets as the parent compound. However, no such synthetic strategies or methodologies have been reported for 6α-Hydroxyhispanone.

Design and Synthesis of Structurally Related Analogues

Systematic Modification of Peripheral Moieties

There is a lack of published research on the systematic modification of the peripheral moieties of 6α-Hydroxyhispanone. Such studies would be invaluable for establishing structure-activity relationships (SAR) and optimizing the compound's biological profile. Key peripheral moieties of 6α-Hydroxyhispanone that could be targeted for modification include the furan ring, the hydroxyl group at the 6α position, and the ketone at position 7. For instance, modification of the furan ring could explore the impact of different heterocyclic replacements on activity. Alterations to the hydroxyl and keto functionalities, such as esterification, etherification, or reduction, could probe their roles in target binding. However, no studies describing these modifications have been found.

Synthesis of Chiral Analogues for Stereochemical Investigations

Information regarding the synthesis of chiral analogues of 6α-Hydroxyhispanone for stereochemical investigations is not present in the current body of scientific literature. As a chiral molecule, the stereochemistry of 6α-Hydroxyhispanone is expected to be a critical determinant of its biological activity. The synthesis of its enantiomer and diastereomers would be essential for elucidating the stereochemical requirements for its interaction with biological targets. This would involve the development of stereoselective synthetic routes that allow for precise control over the stereocenters of the hispanone (B161579) core. The absence of such research indicates a significant gap in the understanding of this natural product's pharmacology.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Activity Assessments

In vitro studies are fundamental to characterizing the biological effects of a compound at the cellular and molecular level. However, dedicated studies on 6alpha-Hydroxyhispanone are not available in published scientific literature.

Cell-Based Assays for Specific Cellular Responses

There is no publicly available research detailing the effects of this compound in cell-based assays. Consequently, its capacity to modulate specific cellular processes remains uninvestigated. While other labdane (B1241275) diterpenoids from the Leonurus genus have been reported to possess anti-inflammatory properties in cell-based models, no such data exists specifically for this compound. acs.orgresearchgate.net

Enzyme Inhibition and Activation Studies

Specific studies on the inhibitory or activatory effects of this compound on enzymes, including farnesyl transferase, have not been reported in the scientific literature. Farnesyl transferase is an enzyme involved in post-translational modification of proteins, and its inhibitors are investigated for various research applications. wikipedia.org While some diterpenoids from Leonurus japonicus have been screened for activities such as acetylcholinesterase inhibition, this compound was not among the compounds with reported activity in these studies. cjnmcpu.com

Receptor Binding and Ligand Interaction Profiling

There is no available data on the receptor binding profile of this compound. nih.gov Scientific investigations to determine its affinity and selectivity for various biological receptors have not been published.

Preclinical Research Models for Mechanistic Elucidation

Preclinical models, including ex vivo and in vivo systems, are crucial for understanding the biological effects of a compound in a more complex physiological context.

Ex Vivo Tissue Culture Studies

No studies utilizing ex vivo tissue cultures to investigate the biological responses to this compound have been found in the public domain. Such studies, which involve the use of living tissues outside the organism, could provide valuable insights into the compound's effects on specific organ systems. labtoo.comnih.gov

In Vivo Animal Models for Investigating Biological Responses

There is a lack of published research on the use of in vivo animal models to investigate the biological responses to this compound. nih.govnih.gov Therefore, its physiological effects within a living organism remain unknown. While other compounds from the same chemical class and plant source have been investigated in animal models for activities such as anti-inflammatory effects, no such data is available for this compound. sci-hub.se

Mechanistic Studies in Whole Organism Models

A thorough review of available scientific literature indicates a lack of specific mechanistic studies conducted in whole organism (in vivo) models for this compound. While numerous in vitro and in vivo investigations have established a range of pharmacological activities for extracts of plants containing this and related compounds, the precise contribution and mechanism of action of this compound at a molecular level within a whole organism have yet to be ascertained. sci-hub.se

Research on related labdane diterpenoids offers some context. For instance, in vivo studies on diterpenes from Ballota hispanica have demonstrated anti-inflammatory and cardioprotective effects. sci-hub.senih.gov A study on a labdane diterpene mixture, gymglu acid, showed diminished ear edema in a mouse model. mdpi.com However, these studies did not specifically investigate this compound. Future in vivo research is necessary to elucidate the specific physiological and pathological processes modulated by this compound and to understand its metabolic fate and potential systemic effects.

Identification of Pharmacological Targets and Signaling Pathways

The identification of direct molecular targets for this compound is an area requiring further investigation. However, research on structurally similar labdane diterpenoids provides significant leads into the potential pharmacological targets and signaling pathways it may influence.

Direct molecular target identification and validation studies for this compound have not been reported in the available literature. The focus of current research has been more on the broader family of labdane diterpenoids.

For the related compound hispanone (B161579) , studies have pointed towards the inhibition of key inflammatory enzymes. For example, hispanone has been shown to inhibit superoxide (B77818) anion generation and elastase release in neutrophils, suggesting an interaction with components of the inflammatory response pathway. oregonstate.edu More specifically, mechanistic investigations into hispanolone (B98741) derivatives and other labdane diterpenes suggest that a key molecular target could be the Inhibitor of κB Kinase (IKK) complex. mdpi.comnih.gov The IKK complex is a critical protein kinase in the activation of the NF-κB signaling pathway. scbt.complos.orgijbs.comnih.gov Inhibition of IKKβ, a subunit of the complex, blocks the phosphorylation and subsequent degradation of IκBα, which is a crucial step in activating NF-κB. ijbs.com

While hispanone has also been screened for acetylcholinesterase inhibitory activity, it was found to be only weakly active. nih.govuns.edu.ar There is no current evidence to suggest that this compound significantly interacts with ion channels, although some labdane diterpenoids have been shown to modulate CaV1.2 and KCa1.1 channels. nih.gov These findings underscore the need for direct target screening and validation studies to pinpoint the specific proteins with which this compound interacts.

Building on the identified targets of related compounds, the primary intracellular signaling cascade implicated in the activity of hispanone and its derivatives is the Nuclear Factor-kappa B (NF-κB) pathway . nih.govmed-life.cn This pathway is a cornerstone of the inflammatory response, cell survival, and immunity. plos.org

The mechanism involves the inhibition of the IKK kinase, which prevents the phosphorylation and degradation of the inhibitory protein IκBα. nih.govplos.org Normally, upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IKK phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically a p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2 and iNOS. plos.orgnih.gov

Studies on hispanolone derivatives have shown that they inhibit NF-κB's binding to DNA, thereby reducing the expression of these pro-inflammatory proteins. nih.gov One study on a labdane diterpenoid isolated from Leonurus japonicus demonstrated that its anti-inflammatory effect was mediated by inhibiting IKKα/β phosphorylation and preserving IκB expression levels. acs.org Furthermore, some hispanolone derivatives have been shown to induce apoptosis in cancer cells by activating the death receptor pathway, which can also involve modulation of NF-κB and other cascades like the p38 MAPK pathway. nih.govmdpi.com Given the structural similarity, it is plausible that this compound may also exert its biological effects through the modulation of the NF-κB and potentially other related signaling cascades.

Specific protein-ligand interaction analyses, such as X-ray crystallography or detailed molecular docking studies for this compound with a validated target, are not currently available in the scientific literature. Such studies are crucial for visualizing the precise binding mode of a ligand within the active site of its target protein and understanding the molecular basis of its activity.

However, molecular docking studies have been performed for other labdane diterpenoids with various protein targets. mdpi.comnih.govnih.govresearchgate.netaip.orgunipi.itnih.govnih.gov For example, docking studies with hispanolone derivatives and the NLRP3 inflammasome have been conducted to explain their inhibitory effects. nih.gov In another study, the labdane diterpenoid zerumin B showed a high binding affinity for the A315E mutant TDP-43 protein in silico. aip.org These computational analyses typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the protein's binding pocket. nih.govnih.gov

For this compound, future molecular docking and dynamics simulation studies, once a primary molecular target is validated, will be invaluable. These analyses would help to predict its binding affinity, identify the key interacting residues, and provide a structural rationale for its biological activity, thereby guiding the design of more potent and selective derivatives.

Data Tables

Table 1: Summary of Mechanistic Insights for Hispanone and Related Diterpenoids.

Compound/DerivativeBiological EffectMolecular Target(s)Signaling Pathway(s) AffectedStudy TypeReference(s)
Hispanone Anti-inflammatoryAcetylcholinesterase (weak)Not specifiedIn vitro oregonstate.edunih.govuns.edu.ar
Inhibition of superoxide anion & elastase releaseNot specifiedNot specifiedIn vitro oregonstate.edu
Hispanolone Derivatives Anti-inflammatoryIKK (Inhibitor of κB Kinase)NF-κBIn vitro mdpi.comnih.gov
Anti-tumoral (Apoptosis induction)Caspases, Death Receptorsp38 MAPK, NF-κBIn vitro nih.govmdpi.com
NLRP3 Inflammasome InhibitionNLRP3NLRP3 InflammasomeIn vitro, In silico nih.gov
Labdane Diterpenoids (from L. japonicus) Anti-inflammatory (NO production inhibition)IKKα/βNF-κBIn vitro acs.org

Table of Compounds

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Structural Elements Contributing to Biological Activity

The biological profile of 6alpha-Hydroxyhispanone is not dictated by a single feature but rather by the interplay of its core scaffold and the specific functional groups attached to it. Research into hispanone-type diterpenoids has begun to unravel the contributions of these distinct molecular components.

The hydroxyl (-OH) group is a critical functional group in many biologically active molecules due to its ability to form hydrogen bonds, which are crucial for molecular recognition at a biological target nih.gov. In the context of diterpenoids, the presence and position of hydroxyl groups can significantly influence activity.

The stereochemistry, or the specific 3D orientation of the hydroxyl group, is paramount. The designation "6-alpha" specifies that the hydroxyl group at the 6th carbon position of the hispanone (B161579) scaffold is oriented in a particular direction. This precise spatial arrangement can dramatically affect how the molecule fits into a protein's binding site rsc.org. Studies on related diterpenoids have shown that altering the stereochemistry of a single hydroxyl group can lead to a significant loss or change in biological activity journals.co.za. For instance, the synthesis of both 6α- and 6β-hydroxy epimers of hispanone was undertaken to explore how this stereochemical change impacts bioactivity, highlighting the C-6 position as a key determinant of function journals.co.za. The general principle is that only one enantiomer or diastereomer of a chiral drug typically fits perfectly into its biological target, much like a key fits into a lock rsc.org.

This compound is built upon the hispanone scaffold, a member of the furanolabdane diterpenoid class researchgate.net. This core structure, composed of a fused ring system (decalin) and a furan (B31954) ring, is considered a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in biologically active compounds grafiati.com.

The hispanone scaffold itself, isolated from various plants of the Lamiaceae family like Ballota and Leonurus species, has been associated with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects researchgate.netresearchgate.netacgpubs.orgresearchgate.net. The rigid, complex structure of the scaffold provides a specific three-dimensional framework that orients appended functional groups, like the 6-alpha hydroxyl group, into the correct position for interacting with biological targets nih.gov. The inherent activity of the core scaffold suggests that it is a valuable starting point for developing new therapeutic agents researchgate.netsci-hub.se.

Analysis of Substituent Effects on Pharmacological Potency and Selectivity

Modifying the structure of a natural product like this compound is a common strategy to enhance its potency, improve its selectivity, or alter its pharmacokinetic properties ijpcbs.comnih.gov. SAR studies on hispanone and related labdane (B1241275) diterpenoids have provided insights into how different substituents affect their biological activity.

Key areas for modification on the hispanone scaffold include:

The α,β-Unsaturated Ketone: This functional group is chemically reactive and can be a site for Michael additions, allowing for the introduction of new substituents journals.co.za.

The Furan Ring: Modifications to the furan ring have been shown to significantly impact the cytotoxic activity of related compounds, suggesting its importance for this biological effect chemfaces.com.

A review of hispanolone (B98741), a closely related precursor, details several semi-synthetic modifications that have led to derivatives with altered pharmacological profiles sci-hub.se. For instance, catalytic hydrogenation of the furan ring in a related compound, followed by reduction of the ketone, yielded an alcohol derivative that was more stable and more active as a Platelet-Activating Factor (PAF) receptor antagonist sci-hub.se. These findings demonstrate that even subtle changes to the hispanone framework can have profound effects on pharmacological activity.

Compound ClassStructural ModificationImpact on Biological ActivityReference
Hispanone DerivativesSynthesis of 6β-hydroxy epimerAlters biological activity profile due to stereochemical change. journals.co.za
Hedychenone AnaloguesModification of the furanoid ringGreater impact on cytotoxicity than modifications on the decalin nucleus. chemfaces.com
Hedychenone AnaloguesDimerization through C-8Significantly enhanced cytotoxic activity. chemfaces.com
Prehispanolone DerivativesHydrogenation of furan ring and reduction of ketoneResulted in a more stable and more active PAF receptor antagonist. sci-hub.se

Computational Approaches to Structure-Activity Relationship Modeling

To more systematically explore the SAR of this compound and guide the synthesis of new derivatives, computational modeling has become an indispensable tool nih.gov. These methods allow researchers to predict the biological activity of hypothetical compounds and to visualize how they might interact with their protein targets at an atomic level.

QSAR modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity nih.gov. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., its size, shape, polarity, and electronic properties) to its pharmacological potency nih.gov.

While specific QSAR models for this compound are not extensively reported in the literature, the methodology has been successfully applied to other classes of diterpenoids nih.govnih.gov. For example, a QSAR study on tanshinone diterpenoids identified four key descriptors—related to molecular electrostatic potential, nucleophilicity, and the dihedral angle between rings—that could account for 74.2% of the variation in their cytotoxic activity nih.gov. Such models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources sciopen.comresearchgate.net. The development of a robust QSAR model for hispanone derivatives could greatly accelerate the discovery of new drug candidates from this class.

Examples of QSAR Studies on Diterpenoids
Diterpenoid ClassBiological Activity ModeledKey FindingsReference
TanshinonesCytotoxicity against leukemia cellsA model based on electrostatic potential, superdelocalizability, dihedral angle, and atomic charge successfully predicted cytotoxicity. nih.gov
Diterpenoid AlkaloidsAnti-inflammatory activityA PLS-QSAR model showed good predictive power for the anti-inflammatory activity based on calculated chemical parameters. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein target nih.gov. This technique allows researchers to visualize the plausible binding mode of this compound within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex nih.gov.

Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction nih.gov. These simulations can confirm the stability of the binding pose predicted by docking and calculate the binding free energy, which is a theoretical estimation of the binding affinity nih.gov. By understanding these ligand-target interactions at a molecular level, scientists can rationally design modifications to the this compound structure to improve its binding affinity and, consequently, its biological activity.

Pharmacophore Modeling and Virtual Screening Applications

The exploration of the therapeutic potential of natural compounds like this compound is increasingly reliant on computational techniques to predict biological activity and identify novel drug candidates. Pharmacophore modeling and virtual screening are two such powerful in silico methods that play a crucial role in modern drug discovery. mdpi.comresearchgate.net These approaches are particularly valuable when the three-dimensional structure of the biological target is known, allowing for structure-based drug design. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. pharmacophorejournal.comwustl.edu These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govsolvobiotech.com Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to rapidly search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net

While no specific pharmacophore models have been published exclusively for this compound, its structural similarity to other labdane-type diterpenoids that have been investigated as modulators of P-glycoprotein (P-gp, or ABCB1) allows for informed speculation on its potential pharmacophoric features in this context. researchgate.net P-glycoprotein is an important efflux pump that contributes to multidrug resistance in cancer by expelling a wide range of chemotherapeutic agents from cancer cells. researchgate.netaxonmedchem.com Consequently, the development of P-gp inhibitors is a significant area of research. axonmedchem.comselleck.co.jpmdpi.com

General pharmacophore models for P-gp inhibitors have been developed and often include a combination of hydrophobic groups and hydrogen bond acceptors. nih.gov For instance, a study on stilbene (B7821643) derivatives as α-glucosidase inhibitors, another area where pharmacophore modeling is applied, identified two hydrogen bond donors and two hydrophobic features as critical for activity. nih.gov While the target is different, the principles of identifying key interaction points remain the same. In the context of P-gp, the large and flexible binding pocket accommodates a wide variety of substrates and inhibitors, making the development of a universal pharmacophore challenging. However, common features among known inhibitors provide a basis for designing new ones.

Based on the structure of this compound, a hypothetical pharmacophore model for its potential interaction with P-gp can be proposed. This model would likely include the following features:

One Hydrogen Bond Donor: The hydroxyl group at the 6-alpha position can act as a hydrogen bond donor.

Two Hydrogen Bond Acceptors: The ketone group and the oxygen atom in the furan ring can both serve as hydrogen bond acceptors.

Hydrophobic Regions: The tetracyclic decalin core and the methyl groups provide significant hydrophobicity, which is a common feature of P-gp substrates and inhibitors. nih.gov

This hypothetical model can serve as a starting point for virtual screening campaigns to identify novel P-gp inhibitors.

A typical virtual screening workflow utilizing a pharmacophore model for the discovery of new P-gp inhibitors based on the structural features of this compound would involve several key steps:

Pharmacophore Model Generation: A 3D pharmacophore model would be created based on the key chemical features of this compound or a set of known active P-gp inhibitors with similar scaffolds.

Database Screening: The generated pharmacophore model would then be used as a query to search large chemical databases, such as ZINC or PubChem, for compounds that match the defined features and their spatial arrangement.

Molecular Docking: The hits obtained from the pharmacophore screening would be subjected to molecular docking studies to predict their binding orientation and affinity within the P-gp binding site.

ADMET Prediction: The promising candidates from docking studies would be further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models.

Hit Selection and Experimental Validation: The final selection of a small number of compounds would be based on a consensus of scoring functions from pharmacophore fitting, docking scores, and favorable ADMET profiles. These selected compounds would then be acquired for experimental validation of their P-gp inhibitory activity.

This integrated approach of pharmacophore modeling and virtual screening offers a time- and cost-effective strategy for the discovery of novel and potent P-gp inhibitors, potentially including analogues of this compound with improved activity and drug-like properties.

Table of Hypothesized Pharmacophoric Features of this compound for P-gp Inhibition

Feature TypeLocation on this compound
Hydrogen Bond Donor6α-hydroxyl group
Hydrogen Bond AcceptorKetone at C-2
Hydrogen Bond AcceptorOxygen atom in the furan ring
Hydrophobic RegionDecalin ring system
Hydrophobic RegionFuran ring with ethyl linker

Table of a Generalized Virtual Screening Workflow for P-gp Inhibitors

StepDescription
1. Target and Ligand Preparation Preparation of the 3D structure of P-glycoprotein and a library of small molecules for screening.
2. Pharmacophore-based Screening Filtering the compound library using a pharmacophore model derived from known inhibitors or the key features of a lead compound like this compound.
3. Molecular Docking Docking the filtered compounds into the binding site of P-gp to predict binding modes and affinities.
4. Scoring and Ranking Ranking the docked compounds based on scoring functions to prioritize potential hits.
5. Post-processing and Analysis Visual inspection of binding modes and filtering based on drug-likeness and ADMET properties.
6. Hit Prioritization and Acquisition Selection of the most promising candidates for experimental testing.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy. For 6alpha-Hydroxyhispanone, HRMS provides a precise mass measurement, which is critical for confirming its molecular formula. The molecular formula of this compound is established as C20H28O3. nih.gov The exact mass of this compound has been computationally determined to be 316.20384475 Da. nih.gov Experimental analysis using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to verify this accurate mass, providing strong evidence for the compound's elemental composition. nih.govresearchgate.netresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC20H28O3 nih.gov
Computed Exact Mass316.20384475 Da nih.gov
Analytical TechniqueHRESIMS nih.govresearchgate.netresearchgate.net

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. This method can differentiate between isomers—molecules with the same chemical formula but different three-dimensional structures. While specific studies applying IM-MS to this compound are not widely documented, this technique would be highly valuable in separating it from other isomeric diterpenoids that may be present in a complex natural extract. The distinct collisional cross-section (CCS) value obtained for this compound would serve as an additional identifier, complementing mass and retention time data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. scispace.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to determine the carbon skeleton and the relative stereochemistry of this compound. nih.govresearchgate.netresearchgate.net

The structural backbone and stereochemistry of this compound are pieced together using a suite of NMR experiments.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment, the number of neighboring protons (through splitting patterns), and their relative abundance (through integration). rroij.com

¹³C NMR (Carbon NMR): This provides a signal for each unique carbon atom in the molecule, indicating the types of carbons present (e.g., methyl, methylene, carbonyl). biocrick.com

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the sequence of proton connections within the molecule. researchgate.netfrontiersin.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. nih.govevitachem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Diterpenoids of the Hispanone (B161579) Class *

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1~70-80~4.0-4.5 (d)C-2, C-3, C-10H-2
2~25-35~1.5-2.0 (m)C-1, C-3, C-4H-1, H-3
3~120-130---
4~140-150---
5~40-50~1.8-2.2 (m)C-4, C-6, C-10H-6
6~70-75~4.5-5.0 (dd)C-5, C-7, C-8H-5, H-7
7~20-30~1.6-2.1 (m)C-6, C-8H-6, H-8
8~35-45~1.2-1.6 (m)C-7, C-9, C-10H-7
9~45-55~1.0-1.4 (m)C-8, C-10, C-11H-8
10~35-45---
11~20-30~2.5-2.8 (m)C-9, C-12, C-13H-12
12~25-35~2.2-2.6 (m)C-11, C-13H-11
13~125-135---
14~110-120~6.2-6.5 (br s)C-13, C-15, C-16H-15
15~140-145~7.2-7.5 (t)C-13, C-14, C-16H-14, H-16
16~140-145~7.3-7.6 (br s)C-13, C-14, C-15H-15
17~15-25~0.8-1.2 (s)C-3, C-4, C-5-
18~15-25~0.9-1.3 (s)C-3, C-4, C-5-
19~25-35~0.7-1.1 (d)C-8, C-9, C-10H-9
20~190-200---

*Note: This table represents typical chemical shift ranges and correlations for hispanone-type diterpenoids and is for illustrative purposes. Specific values for this compound would be found in dedicated research publications.

While solution-state NMR is used to determine the structure of a molecule in a solvent, solid-state NMR (ssNMR) provides information about the compound in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. For this compound, ssNMR could be used to characterize its solid-state structure, providing insights into intermolecular interactions and packing in the crystal lattice.

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of natural products like this compound from complex mixtures such as plant extracts. biocrick.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For the purification of this compound, reversed-phase HPLC (RP-HPLC) is often employed, where the compound is separated based on its hydrophobicity. The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram. Quantification can be achieved by creating a calibration curve with a known standard.

More advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and higher resolution, which is advantageous for separating closely related compounds in a complex sample. When coupled with a mass spectrometer (LC-MS), these chromatographic methods provide a powerful tool for both the quantification and confirmation of the identity of this compound in various samples. uba.ar

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a premier technique for the analysis of this compound, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC). phenomenex.comnih.gov The use of columns with sub-2 µm particle sizes in UHPLC systems results in markedly improved resolution, greater sensitivity, and substantially faster analysis times. phenomenex.com This is particularly beneficial for resolving complex mixtures of diterpenoids often found in plant extracts. chromatographyonline.commdpi.com

For the analysis of diterpenoids, including hispanolone-type compounds, reversed-phase UHPLC is commonly employed. chromatographyonline.com A typical setup would involve a C18 column, which separates compounds based on their hydrophobicity.

Table 1: Illustrative UHPLC Method Parameters for Diterpenoid Analysis

ParameterValue/Condition
Column C18, 1.8 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection Photodiode Array (PDA) and/or Mass Spectrometry (MS)
Injection Volume 1 - 5 µL

This table represents a typical starting point for method development for the analysis of this compound based on established methods for similar compounds. nih.govd-nb.info

The enhanced separation efficiency of UHPLC is critical for distinguishing this compound from its isomers and other closely related diterpenoids that may be present in a sample matrix. phenomenex.com Quantification is typically achieved using a photodiode array (PDA) detector or, for higher sensitivity and selectivity, a mass spectrometer, by creating a calibration curve with a purified standard of this compound. chromatographyonline.comnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of a sample. hplc.eunih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com

For the separation of diterpenoid enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are often effective. nih.govnih.gov The separation can be performed in either normal-phase or reversed-phase mode, with the choice of mobile phase being crucial for achieving optimal resolution. hplc.eu

Table 2: General Conditions for Chiral HPLC of Diterpenoids

ParameterTypical Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)
Mobile Phase (Normal) n-Hexane / Isopropanol mixtures
Mobile Phase (Reversed) Acetonitrile / Water or Methanol / Water
Detector UV/Vis or Polarimeter

This table provides a general overview of conditions used for the chiral separation of related compounds; specific conditions for this compound would require experimental optimization. nih.govresearchgate.net

The determination of the enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. This is essential for quality control in both synthetic and natural product-derived this compound.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex samples containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com However, diterpenoids like this compound, which contain polar hydroxyl groups, are generally not volatile enough for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary to increase their volatility and thermal stability. jfda-online.comresearchgate.net

The most common derivatization method for compounds with hydroxyl groups is silylation. mdpi.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com

Derivatization Reaction Example (Silylation): R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX (Where R-OH represents this compound and X is a leaving group from the silylating agent)

The resulting silylated derivative of this compound is more volatile and can be readily analyzed by GC-MS. The mass spectrometer provides a fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint for the molecule, aiding in its identification. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for the analysis of this compound in complex matrices such as plant extracts. nih.govup.ac.za It combines the high separation power of liquid chromatography (often UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. d-nb.infofrontiersin.org

In an LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for diterpenoids. The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. protocols.ionih.gov This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific and allows for the quantification of the target analyte even at very low concentrations and in the presence of co-eluting interferences. protocols.io The fragmentation pattern provides structural information and confirms the identity of the compound. researchgate.netlcms.cz

Other Spectroscopic and Diffraction Methods

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the structural elucidation of compounds like this compound. itwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. mrclab.comspectroscopyonline.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3400 cm⁻¹) and the carbonyl (C=O) group of the ketone (a sharp band around 1650-1720 cm⁻¹). The presence of a furan (B31954) ring, if applicable to the hispanone skeleton, would also give rise to specific peaks. nih.gov These "fingerprints" are crucial for confirming the identity of the compound. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. jfda-online.comprocess-insights.com The UV-Vis spectrum is determined by the chromophores within the molecule. For this compound, the conjugated enone system and the furan ring (if present) are the primary chromophores that would absorb in the UV region. The wavelength of maximum absorbance (λmax) can be used for qualitative identification and for quantification using the Beer-Lambert law. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 6alpha-Hydroxyhispanone in natural product extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for preliminary identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish the hydroxyl group at the 6α position. Cross-referencing with databases like Reaxys or SciFinder using the CAS number (596814-48-1) ensures accurate compound validation .

Q. How should researchers design initial biological assays to evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer : Employ in vitro models such as neutrophil-based assays to measure inhibition of superoxide anion generation and elastase release, as these are established biomarkers for anti-inflammatory activity. Dose-response curves (e.g., 1–100 µM) and positive controls (e.g., dexamethasone) should be included. Validate results using ELISA to quantify cytokine levels (e.g., TNF-α, IL-6) in macrophage cell lines .

Q. What criteria should guide the selection of solvent systems for isolating this compound from plant matrices?

  • Methodological Answer : Prioritize solvents with polarity matching the compound’s logP value (predicted via software like ChemAxon). Sequential extraction using hexane (non-polar), ethyl acetate (mid-polar), and methanol (polar) can fractionate crude extracts. Monitor partitioning efficiency via thin-layer chromatography (TLC) with UV visualization or derivatization agents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across experimental models?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify variables such as cell line specificity (e.g., RAW 264.7 vs. THP-1), assay conditions (e.g., serum concentration), or batch-to-batch compound variability. Use orthogonal assays (e.g., transcriptomics for NF-κB pathway inhibition) to confirm mechanisms. Apply the FINER framework to reassess study feasibility and novelty .

Q. How can structure-activity relationship (SAR) studies systematically identify functional groups critical to this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with modifications at the 6α-hydroxyl, ketone, or diterpene backbone. Test derivatives in parallel using standardized assays (e.g., IC₅₀ comparisons). Molecular docking simulations (e.g., AutoDock Vina) against targets like elastase or COX-2 can predict binding affinities. Correlate computational and experimental data to prioritize candidates for in vivo testing .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize biological significance. Adhere to Nature Research guidelines for transparency in statistical reporting .

Q. How can researchers address variability in this compound’s bioavailability during in vivo pharmacokinetic studies?

  • Methodological Answer : Utilize LC-MS/MS for plasma concentration profiling. Compare administration routes (oral vs. intraperitoneal) and formulate the compound with enhancers like cyclodextrins to improve solubility. Apply compartmental modeling (e.g., non-linear mixed-effects modeling in Monolix) to estimate absorption rates and bioavailability .

Methodological Frameworks and Best Practices

  • Literature Review : Use the 6S Pyramid Model (Haynes) to prioritize systematic reviews and primary studies from PubMed or Scopus. Exclude non-peer-reviewed sources (e.g., ) .
  • Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and obtain IRB approval for human cell line use .
  • Data Reproducibility : Archive raw NMR/MS spectra and assay protocols in repositories like Zenodo. Provide stepwise synthesis procedures to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.